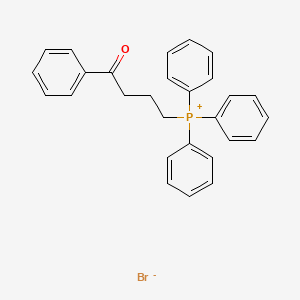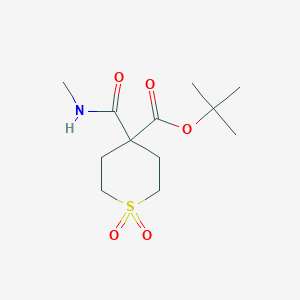
Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a tert-butyl group, a methylcarbamoyl group, and a dioxothiane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate typically involves multiple steps. One common method includes the reaction of tert-butyl alcohol with a suitable β-keto ester under controlled conditions . The reaction conditions often require the use of catalysts and specific temperature settings to ensure the desired product is obtained in good yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for better control over reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the tert-butyl and methylcarbamoyl groups .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to the formation of various substituted products .
Applications De Recherche Scientifique
Tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it serves as a probe for NMR studies of macromolecular complexes due to its unique chemical properties . In medicine, it is investigated for its potential therapeutic applications, including its role as a precursor to biologically active compounds . In industry, it is utilized in the production of various chemical intermediates and specialty chemicals .
Mécanisme D'action
The mechanism of action of tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate include other tert-butyl esters and carbamoyl derivatives . These compounds share similar structural features and chemical properties.
Uniqueness: What sets this compound apart from other similar compounds is its unique combination of functional groups and the presence of the dioxothiane ring.
Propriétés
Formule moléculaire |
C12H21NO5S |
|---|---|
Poids moléculaire |
291.37 g/mol |
Nom IUPAC |
tert-butyl 4-(methylcarbamoyl)-1,1-dioxothiane-4-carboxylate |
InChI |
InChI=1S/C12H21NO5S/c1-11(2,3)18-10(15)12(9(14)13-4)5-7-19(16,17)8-6-12/h5-8H2,1-4H3,(H,13,14) |
Clé InChI |
FERXUBNDSAPOPV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)C1(CCS(=O)(=O)CC1)C(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



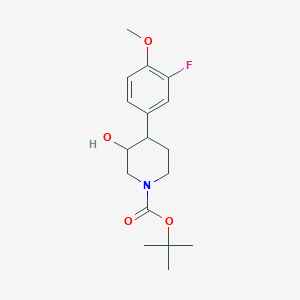

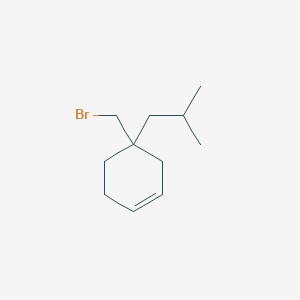

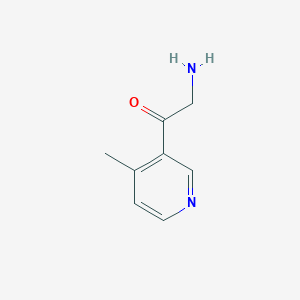
![1-[3-(Benzyloxy)propyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13156256.png)
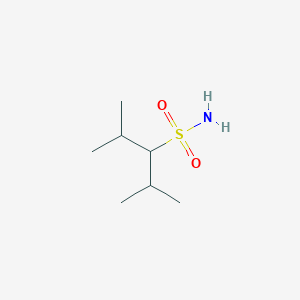

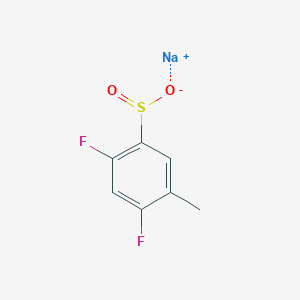
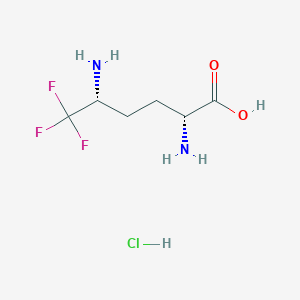
![[(3S,9R,10R,12R,13S,14R,17S)-17-acetyl-3,8,14,17-tetrahydroxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] 4-hydroxybenzoate](/img/structure/B13156309.png)
![1-[4-(Difluoromethoxy)phenyl]-2-fluoroethan-1-amine](/img/structure/B13156319.png)
